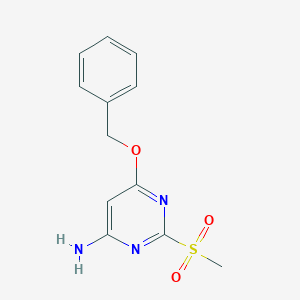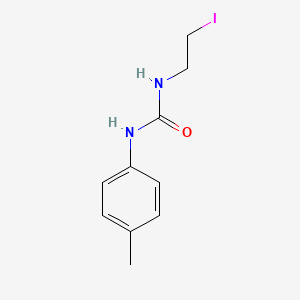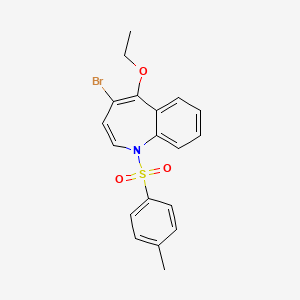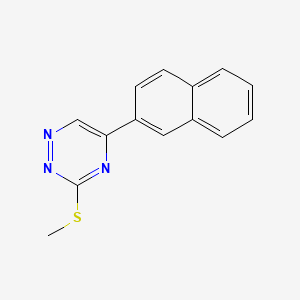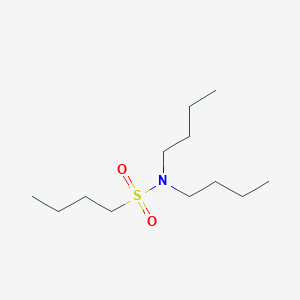
N,N-dibutylbutane-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-dibutylbutane-1-sulfonamide is an organosulfur compound that belongs to the sulfonamide class Sulfonamides are characterized by the presence of a sulfonyl functional group attached to an amine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N,N-dibutylbutane-1-sulfonamide can be synthesized through the oxidative coupling of thiols and amines. This method involves the reaction of butane-1-thiol with dibutylamine in the presence of an oxidizing agent. The reaction is typically carried out under mild conditions, often using a catalyst to facilitate the process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the choice of solvents and purification methods can be tailored to meet industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
N,N-dibutylbutane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to other functional groups.
Substitution: The sulfonamide group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and alcohols can react with the sulfonamide group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl chlorides, while reduction can produce amines .
Applications De Recherche Scientifique
N,N-dibutylbutane-1-sulfonamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex organosulfur compounds.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be utilized in the production of polymers and other materials
Mécanisme D'action
The mechanism of action of N,N-dibutylbutane-1-sulfonamide involves its interaction with specific molecular targets. Sulfonamides are known to inhibit enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N-dimethylbutane-1-sulfonamide
- N,N-diethylbutane-1-sulfonamide
- N,N-dipropylbutane-1-sulfonamide
Uniqueness
N,N-dibutylbutane-1-sulfonamide is unique due to its specific alkyl chain length and structural configuration. This uniqueness can influence its reactivity, solubility, and interaction with biological targets, making it distinct from other similar compounds .
Propriétés
Numéro CAS |
14673-98-4 |
|---|---|
Formule moléculaire |
C12H27NO2S |
Poids moléculaire |
249.42 g/mol |
Nom IUPAC |
N,N-dibutylbutane-1-sulfonamide |
InChI |
InChI=1S/C12H27NO2S/c1-4-7-10-13(11-8-5-2)16(14,15)12-9-6-3/h4-12H2,1-3H3 |
Clé InChI |
MZMABARWQKLMTR-UHFFFAOYSA-N |
SMILES canonique |
CCCCN(CCCC)S(=O)(=O)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-methyl-9-(methylcarbamoylamino)imidazo[4,5-f]quinoline-3-carboxamide](/img/structure/B14009017.png)
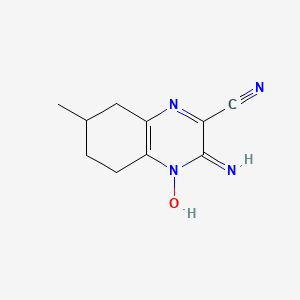
![2-Dimethoxyphosphoryl-2-[ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetate](/img/structure/B14009025.png)
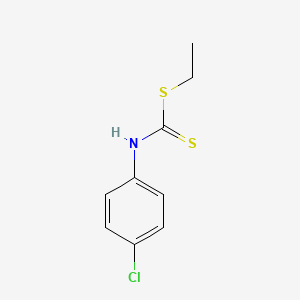
![6-(4-Methylphenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B14009045.png)
![5-Oxa-2,8-diazaspiro[3.5]nonane 2HCl](/img/structure/B14009051.png)
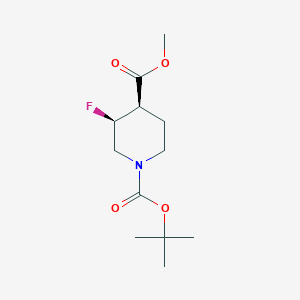
![Ethyl 4,4,4-trifluoro-3-oxo-2-[(e)-phenyldiazenyl]butanoate](/img/structure/B14009057.png)
![2,2'-[(2-Chlorophenyl)methylene]bis(4-methylphenol)](/img/structure/B14009061.png)
